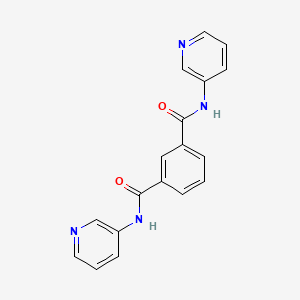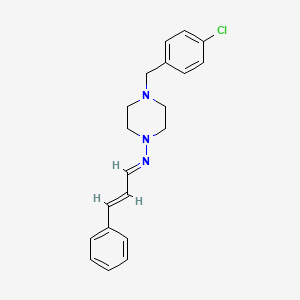![molecular formula C18H20N2S B5532698 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)
2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole derivatives are a class of heterocyclic compounds with significant chemical and pharmacological properties. They exhibit a wide range of biological activities and have been studied for their potential in various applications. The specific compound 2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole, while not directly found in the literature, shares characteristics with similar benzimidazole compounds researched for their synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions, such as the Weidenhagen reaction, followed by various substitution reactions. For example, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through such a process, indicating the versatility and reactivity of the benzimidazole ring system in undergoing electrophilic substitution reactions including nitration, bromination, sulfonation, formylation, and acylation (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
Benzimidazole derivatives' molecular structures are characterized by their planarity and conjugated system, allowing for various electronic interactions. Quantum chemical calculations, including HOMO-LUMO gap and molecular electrostatic potential (MEP) analyses, have been applied to understand the electronic properties and reactivity of these compounds. For instance, computational studies on 1,2-disubstituted benzimidazole derivatives provide insights into their electronic structure and potential nonlinear optical (NLO) properties, highlighting their significance in material science (Jayabharathi et al., 2012).
Chemical Reactions and Properties
Benzimidazole compounds are known for their versatile chemical reactivity, engaging in various chemical transformations. This includes electrophilic substitution reactions and complexation with metals, which can alter their chemical and physical properties. The ability to form complexes, as shown in studies of benzimidazole derivatives with zinc(II) ions, demonstrates the ligand properties of these molecules (Tavman, 2006).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and substituents. For example, the synthesis and characterization of various benzimidazole compounds reveal differences in their solubility and thermal stability, which are essential for their application in different fields (Kuş et al., 2008).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including their reactivity, stability, and interactions with other molecules, are central to their applications. Their ability to act as bases, ligands for metal complexation, and substrates for various chemical reactions highlights their chemical versatility. The study on benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group provides insights into their antioxidant and antimicrobial activities, showcasing the potential for these compounds to be used in medical and material science applications (2021).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-propan-2-ylphenyl)methylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13(2)15-9-7-14(8-10-15)11-21-12-18-19-16-5-3-4-6-17(16)20-18/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNOGPSRHVLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[4-(propan-2-yl)benzyl]sulfanyl}methyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-piperidinecarboxamide](/img/structure/B5532615.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)

![N-[(2-chloro-3-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5532646.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5532656.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532675.png)

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5532689.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)

